3-Benzyl-6-[5-(2-chlorophenyl)-2-methylfuran-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-Benzyl-6-[5-(2-chlorophenyl)-2-methylfuran-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolo-thiadiazoles. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-[5-(2-chlorophenyl)-2-methylfuran-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of potassium hydroxide . The reaction is carried out in ethanol under reflux conditions. The intermediate product is then treated with various reagents to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product . Green chemistry principles, such as the use of non-toxic solvents and energy-efficient processes, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-[5-(2-chlorophenyl)-2-methylfuran-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Benzyl-6-[5-(2-chlorophenyl)-2-methylfuran-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antimicrobial and antifungal activities.
1,3,4-Thiadiazole: Exhibits a wide range of biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
3-Benzyl-6-[5-(2-chlorophenyl)-2-methylfuran-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its fused triazole-thiadiazole structure, which imparts a combination of properties from both triazole and thiadiazole rings . This unique structure enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H15ClN4OS |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
3-benzyl-6-[5-(2-chlorophenyl)-2-methylfuran-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H15ClN4OS/c1-13-16(12-18(27-13)15-9-5-6-10-17(15)22)20-25-26-19(23-24-21(26)28-20)11-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3 |
InChI Key |
NRLHRQOVUPWCIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2Cl)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5 |
Origin of Product |
United States |
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